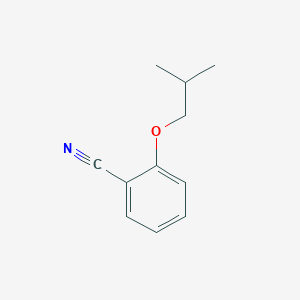

2-(2-Methylpropoxy)benzonitrile

Description

Properties

IUPAC Name |

2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQVUWGQZLJGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Methylpropoxy)benzonitrile is synthesized through the bromination of 2-methylpropylbenzene using bromine and potassium bromide . The reaction typically involves the following steps:

Bromination: 2-methylpropylbenzene is treated with bromine in the presence of potassium bromide to form the brominated intermediate.

Nitrile Formation: The brominated intermediate is then reacted with a suitable nitrile source to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpropoxy)benzonitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or alcohols, this compound readily hydrolyzes to form methyl benzoate and hydrogen chloride.

Common Reagents and Conditions:

Oxidation: Peroxide radicals in alkaline solutions.

Hydrolysis: Water or alcohols.

Major Products:

Oxidation: Hydroperoxides.

Hydrolysis: Methyl benzoate and hydrogen chloride.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 2-(2-Methylpropoxy)benzonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions, making it a versatile building block in organic synthesis. For instance, it can be utilized in the synthesis of pharmaceuticals and specialty chemicals due to its functional groups, which include both nitrile and ether functionalities.

Synthetic Routes

- The compound can be synthesized through various methods, including bromination and subsequent reactions with nitrile sources. This adaptability makes it valuable for researchers developing new chemical entities.

Biological Applications

Pharmacological Research

- This compound has been investigated for its potential interactions with biological macromolecules. It may exhibit pharmacological properties similar to other benzonitrile derivatives, which have been explored for anti-inflammatory and analgesic effects .

Kinase Inhibition Studies

- The compound is part of studies focusing on kinase inhibitors, particularly targeting TBK1 and IKKε. These kinases are implicated in various diseases, including cancer and autoimmune disorders. The inhibition of these pathways could lead to therapeutic advancements in treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

Case Studies and Research Findings

Case Study: Kinase Inhibition

- Research has shown that compounds similar to this compound can inhibit TBK1 activity effectively. In a study involving various derivatives, it was found that structural modifications significantly impacted their inhibitory potency against TBK1, suggesting that fine-tuning the molecular structure could optimize therapeutic effects against kinase-related diseases .

Case Study: Drug Development

- A study highlighted the potential of benzonitrile derivatives as drug candidates for treating chronic inflammation and neurodegenerative diseases. The findings indicated that modifications to the benzonitrile structure could lead to compounds with enhanced efficacy against specific targets involved in disease processes .

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzene ring significantly influences electronic and steric properties:

- 4-(2-Methylpropoxy)benzonitrile (CAS 5203-15-6): A positional isomer with the isobutoxy group at the 4-position.

- 2-Bromo-6-(2-methylpropoxy)benzonitrile (CAS 1365272-63-4): Bromine at the 2-position increases electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The 6-position isobutoxy group contributes to its use in synthesizing bioactive molecules .

Functional Group Variations

Modifications to the alkoxy or nitrile groups alter biological and physicochemical profiles:

- Descarboxyl Febuxostat (2-(2-Methylpropoxy)-5-(4-methyl-2-thiazolyl)benzonitrile): Incorporation of a thiazole ring at the 5-position introduces hydrogen-bonding capability, critical for enzyme inhibition (e.g., xanthine oxidase). This derivative is a key impurity in febuxostat synthesis .

- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) : A triazole-substituted analog with potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231). The chloro and triazole groups synergize to enhance binding to aromatase enzymes .

Alkoxy Chain Modifications

Branching and cyclization of alkoxy groups impact metabolic stability and bioavailability:

- Compound 26 (2-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,3⁰-bipyridin]-5-yl)benzonitrile): Replacement of a linear propyl group with a cyclopropylmethoxy moiety improves resistance to oxidative metabolism, enhancing its SARS-CoV-2 M<sup>pro</sup> inhibitory activity compared to its propoxy counterpart (Compound 5) .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Cytotoxicity : Triazole-substituted benzonitriles (e.g., 1c, 1h) exhibit superior anticancer activity compared to this compound, highlighting the importance of heterocyclic moieties in drug design .

- Antiviral Potential: Cyclopropane-containing alkoxy groups (Compound 26) demonstrate enhanced metabolic stability over linear chains, a critical factor in developing long-acting therapeutics .

- Reactivity : Brominated derivatives (e.g., 2-Bromo-6-(2-methylpropoxy)benzonitrile) serve as versatile intermediates in palladium-catalyzed reactions, enabling access to complex bioactive molecules .

Biological Activity

2-(2-Methylpropoxy)benzonitrile is a chemical compound with the molecular formula and a molecular weight of 175.23 g/mol. It has garnered interest in various scientific fields, particularly in biological research, due to its potential pharmacological applications and interactions with biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic uses.

This compound is synthesized through the bromination of 2-methylpropylbenzene, followed by nitrile formation from the brominated intermediate. The chemical reactions involved include:

- Bromination : Treatment with bromine in the presence of potassium bromide.

- Nitrile Formation : Reaction with a suitable nitrile source.

The compound is characterized by its ability to undergo various chemical reactions, including oxidation and hydrolysis, which can lead to the formation of hydroperoxides and other derivatives .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The hydroxy and nitrile functional groups are crucial for modulating enzyme activity and receptor interactions. These interactions can influence various physiological processes, potentially leading to therapeutic effects.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

- Anticancer Activity : Studies have explored its potential as an anticancer agent through modulation of signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models, suggesting a role in treating inflammatory diseases.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Research Findings

Several studies have documented the biological effects of this compound:

-

In Vitro Studies : Research conducted on cell lines has shown that the compound can inhibit cell growth at certain concentrations, indicating potential anticancer properties.

Study Cell Line IC50 (µM) Effect Study A MCF-7 (breast cancer) 15 Growth inhibition Study B HeLa (cervical cancer) 10 Induced apoptosis - In Vivo Studies : Animal models have been used to assess anti-inflammatory effects. Results demonstrated reduced swelling and pain response in treated groups compared to controls.

- Mechanistic Insights : Investigations into its mechanism revealed that it may act through pathways involving reactive oxygen species (ROS), influencing cellular stress responses and apoptosis pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving mice with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to untreated controls.

- Case Study 2 : Clinical observations in patients with chronic inflammatory conditions indicated symptom relief following treatment with formulations containing this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methylpropoxy)benzonitrile?

- Methodological Answer : A typical synthesis involves functionalizing benzonitrile derivatives via bromination and subsequent substitution. For example, bromination of o-cyanotoluene yields intermediates like 2-(bromomethyl)benzonitrile, which can undergo nucleophilic substitution with 2-methylpropoxide. Alternatively, Wittig reactions or coupling with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enable the introduction of alkoxy groups . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical for regioselectivity and yield.

Q. How is purification typically achieved for this compound derivatives?

- Methodological Answer : Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. For air-sensitive intermediates, inert-atmosphere techniques (e.g., Schlenk lines) are recommended during purification. Recrystallization from aprotic solvents like dichloromethane or acetonitrile can further enhance purity, as demonstrated in crystal structure studies of related chromenone derivatives .

Advanced Research Questions

Q. What strategies are employed to handle the air-sensitive nature of this compound during synthesis?

- Methodological Answer : Air-sensitive intermediates, such as boronate esters or halogenated precursors, require storage under inert gas (argon/nitrogen) in flame-dried glassware. Reaction setups should use septum-sealed flasks, and quenching steps must avoid moisture. For long-term storage, derivatization into stable crystalline forms (e.g., salt formation) or encapsulation in molecular sieves can mitigate degradation .

Q. How can cross-coupling reactions be optimized using this compound derivatives?

- Methodological Answer : Suzuki-Miyaura couplings with boronate-containing analogs (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) require palladium catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., K₂CO₃ in THF/water). Microwave-assisted synthesis or flow chemistry can enhance reaction efficiency. Monitoring by LC-MS or ¹H NMR ensures minimal side reactions (e.g., protodeboronation) .

Q. How to address discrepancies in spectroscopic data for halogenated derivatives of this compound?

- Methodological Answer : Partial occupancy of substituents (e.g., chlorine atoms) in crystal structures may lead to ambiguous NMR/LC-MS interpretations. Single-crystal X-ray diffraction (SC-XRD) resolves positional disorder, while variable-temperature NMR can distinguish dynamic effects. For example, in 6-chloro-2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, SC-XRD confirmed Cl/H19 site disorder (occupancy ratio 0.053:0.947) .

Data Analysis and Experimental Design

Q. What analytical techniques are recommended for characterizing this compound’s electronic properties?

- Methodological Answer : Cyclic voltammetry (CV) and density functional theory (DFT) calculations assess redox behavior and frontier molecular orbitals. UV-Vis spectroscopy with solvatochromic studies (e.g., varying solvent polarity) evaluates charge-transfer transitions. For crystallographic analysis, synchrotron radiation improves resolution for weak scatterers like nitriles .

Q. How to design experiments probing the bioactivity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modified alkoxy chains or nitrile substituents. Enzymatic assays (e.g., kinase inhibition) or cell-based viability screens (e.g., MTT assays) identify lead compounds. Molecular docking with target proteins (e.g., cytochrome P450 isoforms) guides rational design. For in vivo studies, pharmacokinetic profiling (e.g., bioavailability, metabolic stability) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.